N,N-dicyclohexyl-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves the condensation of 3,5-dimethylpyrazole with a suitable furan derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for catalysis. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE has several scientific research applications:
Mechanism of Action
The mechanism by which N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar structural features but lacking the furan ring.
N,N-Bis(3,5-dimethyl-1H-pyrazol-1-yl)methylamine: A related compound with two pyrazole rings and different substitution patterns.
Uniqueness
N,N-DICYCLOHEXYL-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring with dimethyl substitutions and a furan ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H33N3O2 |
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Molecular Weight |
383.5 g/mol |
IUPAC Name |
N,N-dicyclohexyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H33N3O2/c1-17-15-18(2)25(24-17)16-21-13-14-22(28-21)23(27)26(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-15,19-20H,3-12,16H2,1-2H3 |
InChI Key |
FTZLDHPIWYSGRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N(C3CCCCC3)C4CCCCC4)C |
Origin of Product |
United States |
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